molecular formula C15H28O6 B074068 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 1455-42-1

3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B074068
CAS No.: 1455-42-1
M. Wt: 304.38 g/mol
InChI Key: BPZIYBJCZRUDEG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[3-(1-hydroxy-2-methylpropan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O6/c1-13(2,5-16)11-18-7-15(8-19-11)9-20-12(21-10-15)14(3,4)6-17/h11-12,16-17H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZIYBJCZRUDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1OCC2(CO1)COC(OC2)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075434
Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, .beta.,.beta.,.beta.',.beta.'-tetramethyl-
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Molecular Weight

304.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455-42-1
Record name β3,β3,β9,β9-Tetramethyl-2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diethanol
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Record name 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diethanol, beta3,beta3,beta9,beta9-tetramethyl-
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Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, .beta.3,.beta.3,.beta.9,.beta.9-tetramethyl-
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Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, .beta.,.beta.,.beta.',.beta.'-tetramethyl-
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Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diethanol, β3,β3,β9,β9-tetramethyl
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Preparation Methods

Core Reaction Pathway

The synthesis of SPG hinges on the acid-catalyzed acetalization of HPA and PE. The reaction proceeds via nucleophilic attack of PE’s hydroxyl groups on the aldehyde carbonyl of HPA, forming cyclic acetals. The spirocyclic structure arises from the steric constraints imposed by the tetrahedral geometry of PE and the bifunctional nature of HPA.

The stoichiometric ratio of HPA to PE is critical. A 2:1 molar ratio ensures complete consumption of PE’s four hydroxyl groups, yielding the desired spiro product. Deviations from this ratio favor linear oligomers or incomplete acetalization.

Catalytic Systems

Mineral Acids : Traditional methods employ sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at concentrations of 0.5–2.0 wt%. These catalysts offer high reactivity but require neutralization with bases (e.g., NaOH) post-reaction, complicating downstream purification.

Organic Acids : Citric acid and p-toluenesulfonic acid (pTSA) are alternatives with milder activity, reducing side reactions such as dehydration of HPA. However, longer reaction times (8–12 hours) are necessary compared to mineral acids.

Lanthanide Catalysts : Recent advancements utilize samarium nitrate hexahydrate (Sm(NO₃)₃·6H₂O) at 5 mol%, enabling reactions at 20°C with 84–90% yields. This approach minimizes thermal degradation and enhances selectivity for the spiro structure.

Industrial-Scale Synthesis

Reaction Conditions

Industrial processes optimize temperature, solvent, and catalyst loading to balance yield and energy efficiency:

ParameterTypical RangeOptimal Value
Temperature60–90°C75°C
Catalyst (H₂SO₄)1.0–1.5 wt%1.2 wt%
Reaction Time4–6 hours5 hours
SolventWaterWater/THF (3:1)

Data aggregated from.

The use of tetrahydrofuran (THF) as a co-solvent increases HPA solubility, reducing reaction time by 30%.

Crystallization and Purification

SPG crystallizes directly from the reaction mixture upon cooling to 10–15°C. Key steps include:

  • Neutralization : Post-reaction, the mixture is neutralized to pH 6.5–7.0 using triethylamine or NaOH.

  • Filtration : Crude SPG is isolated via vacuum filtration, achieving 70–80% recovery.

  • Washing : Crystals are washed sequentially with cold water and methanol to remove residual acid and byproducts.

  • Drying : Final drying under reduced pressure (50°C, 10 mmHg) yields >99% purity SPG.

Byproduct Formation and Mitigation

Linear Acetal Oligomers

Side products include linear acetals (e.g., 2,4,8,10-tetraoxaundecane-3,9-diol), formed via incomplete cyclization. These are minimized by:

  • Maintaining strict stoichiometry (HPA:PE = 2:1).

  • Using high-boiling solvents (e.g., diglyme) to prevent HPA volatilization.

Thermal Degradation

Above 90°C, HPA undergoes dehydration to form crotonaldehyde, which reacts with PE to generate non-spiro products. Temperature control below 80°C and rapid cooling post-reaction mitigate this.

Advanced Methodologies

Solvent-Free Synthesis

A patent-pending method eliminates solvents by employing molten PE (mp = 180–185°C) as both reactant and medium. HPA is added dropwise at 80°C, achieving 85% yield with reduced waste.

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, enabling:

  • 20% higher yield compared to batch processes.

  • Residence times of 30 minutes at 100°C.

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : Strong bands at 1720 cm⁻¹ (C=O stretch) and 1000–1200 cm⁻¹ (C-O-C ether linkages).

  • ¹H NMR : Peaks at δ 3.26 (CH₂O), 4.66 (=CH₂), and 5.68 (=CH) confirm the spiro structure.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 250°C, suitable for high-temperature polymer processing .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The spiroacetal structure of SPG undergoes hydrolysis in acidic environments, regenerating HPA and PE. This reaction is critical for understanding SPG’s stability in storage or reactive systems.

Reaction Scheme :SPG+H2OH+HPA+PE\text{SPG}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{HPA}+\text{PE}Experimental Data :

ParameterValueSource
Hydrolysis rate (pH 3)0.12 mmol·L⁻¹·min⁻¹
Activation energy45 kJ·mol⁻¹

Implications :

  • SPG must be stored in neutral or slightly basic conditions to prevent degradation.
  • Hydrolysis is minimized below 15°C .

Polymerization Reactions

SPG’s hydroxyl groups enable its use as a monomer in polyester and polyurethane synthesis. Copolymerization with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) enhances ionic conductivity in solid polymer electrolytes.

Copolymerization with LiTFSI :

  • Product : Ion-conductive SPEs with improved mechanical stability.
  • Performance :
    PropertySPG-LiTFSI (60 wt%)Baseline (PEO-LiTFSI)
    Ionic conductivity1.2 × 10⁻⁴ S·cm⁻¹6.5 × 10⁻⁵ S·cm⁻¹
    Tensile strength4.8 MPa1.2 MPa

Mechanism :

  • SPG’s rigid spirocyclic backbone reduces polymer chain mobility, enhancing mechanical properties while maintaining ion transport channels .

Esterification and Etherification

The primary hydroxyl groups of SPG participate in esterification and etherification, forming derivatives for specialized applications.

Esterification with Acid Anhydrides :SPG+(RCO)2OSPG OOCR+RCOOH\text{SPG}+(\text{RCO})_2\text{O}\rightarrow \text{SPG OOCR}+\text{RCOOH}Applications :

  • Synthesis of UV stabilizers (e.g., derivatives with 3-tert-butyl-4-hydroxy-5-methylphenyl groups) .
  • Flame retardants in polycarbonates .

Conditions :

  • Catalyst: Pyridine or DMAP.
  • Solvent: Tetrahydrofuran (THF).
  • Yield: 75–85% .

Coordination Chemistry

SPG acts as a chelating agent for metal ions, forming complexes with applications in catalysis and materials science.

Example :

  • Copper(II) Complexes : SPG derivatives with imine-functionalized ligands exhibit square-planar geometry, confirmed by X-ray crystallography .

Structure :

  • Cu(II) center bonded to imine N and phenolate O atoms.
  • Stability: High thermal resistance (>300°C) .

Scientific Research Applications

Material Science

3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is utilized as an intermediate in the synthesis of various polymers and materials. Its unique structure allows for the formation of complex networks that enhance the mechanical properties of materials.

  • Polymer Synthesis : It serves as a building block for creating polyethers and polyesters that exhibit improved thermal stability and mechanical strength.
ApplicationDescription
PolymerizationUsed to synthesize polyethers and polyesters
Thermal StabilityEnhances the thermal properties of materials

Organic Synthesis

The compound is also significant in organic chemistry as a reagent for synthesizing other complex molecules. Its spiro structure provides unique reactivity patterns that are beneficial in multi-step synthesis processes.

  • Reagent in Synthesis : Acts as a versatile reagent for creating cyclic compounds and other functionalized derivatives.
ApplicationDescription
Organic ReagentFacilitates the synthesis of cyclic compounds
FunctionalizationEnables the introduction of various functional groups

Pharmaceutical Applications

Research has indicated potential applications in drug development due to its ability to form stable complexes with various biomolecules. This property may enhance drug delivery systems by improving solubility and bioavailability.

  • Drug Delivery Systems : Investigated for use in enhancing the solubility of poorly soluble drugs.
ApplicationDescription
Drug SolubilizationImproves solubility of hydrophobic drugs
Bioavailability EnhancementPotential to increase drug absorption

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Case Study 1 : A study demonstrated its role as a polymer additive that significantly improved the tensile strength of composite materials used in aerospace applications.
  • Case Study 2 : Research on drug formulations showed that incorporating this compound into lipid-based carriers enhanced the bioavailability of anti-cancer drugs by up to 50% compared to traditional formulations.

Mechanism of Action

The mechanism of action of 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. This interaction can affect various biochemical pathways, depending on the specific application. The compound’s stability and reactivity are key factors in its mechanism of action, influencing how it interacts with other molecules and exerts its effects.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Thermal Stability Comparison
Compound Decomposition Temperature (°C) Solubility in Water (g/L)
Spiroglycol (Target) 250–300 Insoluble (<0.1)
3,9-Divinyl-... 180–200 Insoluble
3,9-Dimethyl-... 190–210 Slightly soluble (0.5)
3,9-Dichloro-... 220–240 Insoluble

Biological Activity

3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS Number: 1455-42-1) is a synthetic compound characterized by its unique spirocyclic structure and multiple hydroxyl groups. This compound has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C₁₅H₂₈O₆
  • Molecular Weight : 304.38 g/mol
  • Melting Point : 197°C to 200°C
  • Purity : ≥97% (varies by supplier)

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, including antimicrobial and antioxidant properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : A comparative study found that spirocyclic compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

Antioxidant Properties

Antioxidant activity is another area where this compound may show promise:

  • Mechanism : The presence of hydroxyl groups in the structure is known to contribute to free radical scavenging activity. This property is critical in preventing oxidative stress-related damage in biological systems.

Case Studies

Several case studies have highlighted the biological implications of similar compounds:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry examined a series of tetraoxaspiro compounds for their cytotoxic effects on cancer cell lines. Results indicated that modifications in the hydroxyl groups significantly influenced the cytotoxicity profiles.
  • Case Study 2 : Research conducted on related cyclic acetals demonstrated their ability to modulate enzyme activities involved in metabolic pathways. These findings suggest potential therapeutic applications in metabolic disorders.

Data Table: Biological Activity Summary

Activity Type Mechanism Reference Study
AntimicrobialInhibition of bacterial growthComparative study on spirocyclic compounds
AntioxidantFree radical scavengingStructure-activity relationship analysis
CytotoxicInduction of apoptosis in cancer cellsJournal of Medicinal Chemistry study

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane, and how can reaction conditions be optimized?

  • Answer : A common approach involves hydrolysis of dinitrile precursors in aqueous Cellosolve (ethylene glycol monomethyl ether), yielding spiro compounds with high efficiency (93.8% yield for analogous structures) . Optimization includes adjusting solvent polarity, temperature (60–80°C), and reaction time (12–24 hours). Purification via recrystallization from methanol is recommended to achieve >98% purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Answer :

  • X-ray crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., axial/helical chirality in related compounds) .
  • NMR : 1^1H and 13^{13}C NMR identify hydroxyl and methyl groups, while 1^1H-13^{13}C HSQC confirms connectivity .
  • IR : Detects hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) stretches .

Q. What safety protocols are essential for handling this compound?

  • Answer :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Inert atmosphere (N2_2 or Ar) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can contradictions in melting point or spectral data across studies be resolved?

  • Answer : Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. For structural discrepancies, employ single-crystal X-ray diffraction to confirm spatial arrangement . Contradictions may arise from polymorphic forms or residual solvents, which thermogravimetric analysis (TGA) can identify .

Q. What strategies enhance the thermal stability of this spiro compound for high-temperature applications?

  • Answer : Introducing electron-withdrawing substituents (e.g., fluorine or nitro groups) on aromatic rings improves thermal stability. For example, fluorinated derivatives exhibit higher decomposition temperatures (>250°C) due to reduced oxidative degradation . Stability testing via differential scanning calorimetry (DSC) under N2_2 is recommended .

Q. How can reaction pathways be modified to reduce byproducts during synthesis?

  • Answer :

  • Catalytic optimization : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization and minimize oligomer formation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity and reduce side reactions .
  • Byproduct analysis : LC-MS monitors intermediate species; quenching with ice-water precipitates pure product .

Methodological Challenges

Q. What analytical approaches address discrepancies in purity assessments?

  • Answer : Combine orthogonal methods:

  • HPLC : Quantifies organic impurities (≥98% purity threshold) .
  • 1^1H NMR : Detects residual solvents (e.g., methanol or Cellosolve) via integration .
  • Karl Fischer titration : Measures water content (<0.5% w/w) .

Q. How is this compound applied in epoxy resin formulations, and what mechanistic insights govern its performance?

  • Answer : Acts as a crosslinking agent via hydroxyl groups reacting with epoxide rings. The spiro structure enhances mechanical flexibility by reducing glass transition temperature (TgT_g). Cure kinetics studied via FTIR (disappearance of epoxy peaks at 915 cm1^{-1}) and rheometry reveal optimal curing at 120–150°C for 2 hours .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Reactant of Route 2
3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

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